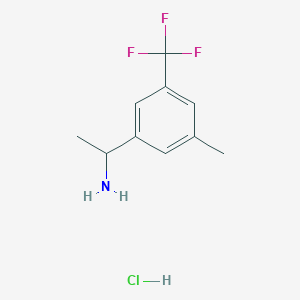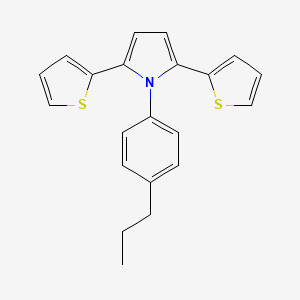
1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the radical protodeboronation of pinacol boronic esters. This method allows for the introduction of the propylphenyl group and the two thiophene rings. The reaction proceeds via a radical chain mechanism, leading to the formation of the desired pyrrole derivative . Other synthetic routes may also exist, but this radical-based strategy has gained attention due to its efficiency and versatility.
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Electrochromic Devices
One significant application of derivatives similar to 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole is in the development of electrochromic devices. For instance, a soluble conducting polymer derived from a monomer closely related to the compound demonstrated its suitability for electrochromic applications due to its distinct electronic transitions and efficient switching ability. This research highlighted the polymer's potential in creating devices that change color in response to electrical stimulation, indicating its value in smart window technologies and low-power display systems (Yiĝitsoy et al., 2007).
Conductive Polymers
The synthesis and electrochemical polymerization of monomers bearing structural similarities to 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole have led to the development of conductive polymers. These materials exhibit promising properties for applications in electronic devices due to their high electrical conductivities and fluorescence measurements in various solvents. Such polymers have been explored for their potential in creating more efficient and flexible electronic components, including sensors and organic light-emitting diodes (OLEDs) (Kaya & Aydın, 2012).
Solar Cells
Furthermore, derivatives of 1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole have been explored for their utility in bulk heterojunction solar cells. Research into conjugated polymers incorporating thiophene units has shown these materials to possess high crystallinity and excellent thermal stability, crucial for enhancing the performance of solar cells. Such studies underscore the potential of these polymers in improving power conversion efficiency, a key factor in the advancement of solar technology (Chen et al., 2011).
Fluorescent and Chemiluminescent Materials
The electrochemical polymerization of compounds containing 2,5-di(thien-2-yl)pyrrole and pyridazine units has revealed chemiluminescent properties, glowing in the presence of hydrogen peroxide. This characteristic, especially when enhanced by catalysts like Fe3+ ions, opens up possibilities for these materials in bioimaging and sensing applications, where their luminescent properties can be utilized for diagnostic purposes and environmental monitoring (Algi et al., 2017).
Propiedades
IUPAC Name |
1-(4-propylphenyl)-2,5-dithiophen-2-ylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NS2/c1-2-5-16-8-10-17(11-9-16)22-18(20-6-3-14-23-20)12-13-19(22)21-7-4-15-24-21/h3-4,6-15H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTYJFYWQQLLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



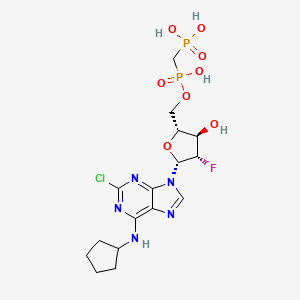


![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)


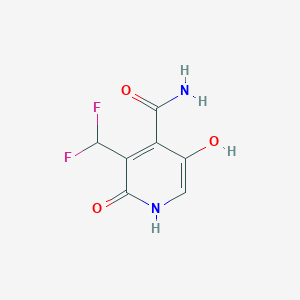

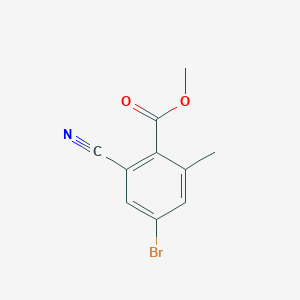
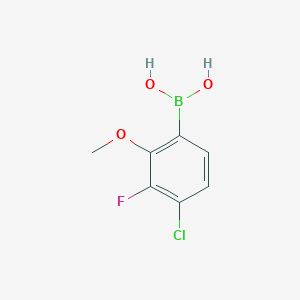

![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)
